

Spectroscopic Profile of 4-Benzylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Benzylaniline** (CAS No. 1135-12-2), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties. This document also outlines generalized experimental protocols for obtaining such spectra, intended to be a valuable resource for researchers in the field.

### **Spectroscopic Data Summary**

The spectroscopic data for **4-Benzylaniline** is summarized in the tables below, providing a clear and concise reference for its structural characterization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)[1]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.25	m	5H	Phenyl-H
6.96	d, J=8.0 Hz	2H	Aniline-H (ortho to CH <sub>2</sub> )
6.59	d, J=8.0 Hz	2H	Aniline-H (ortho to NH <sub>2</sub> )
3.86	s	2H	CH2
3.59	s (br)	2H	NH2

#### <sup>13</sup>C NMR Data

While a complete dataset from a single source is not readily available, data from multiple sources suggests the following approximate chemical shifts.

Chemical Shift (δ) ppm	Assignment
148.2	C-N
139.5	Quaternary Phenyl-C
129.3	Aniline-CH (ortho to CH <sub>2</sub> )
128.6	Phenyl-CH
127.5	Phenyl-CH
127.2	Phenyl-CH
117.6	Aniline-CH (ortho to NH <sub>2</sub> )
112.9	Quaternary Aniline-C
48.4	CH <sub>2</sub>

# **Mass Spectrometry (MS)**



The mass spectrum of **4-Benzylaniline** is characterized by a prominent molecular ion peak and several key fragments.

Key Mass Spectrometry Data[1]

m/z	Relative Intensity (%)	Assignment
183	100	[M] <sup>+</sup> (Molecular Ion)
182	66.3	[M-H]+
167	14.4	[M-NH <sub>2</sub> ] <sup>+</sup>
106	66.3	[C7H6N]+
91	6.8	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
77	9.7	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

### Infrared (IR) Spectroscopy

The IR spectrum of **4-Benzylaniline** would be expected to show characteristic peaks for its functional groups. While a specific spectrum is not provided in the search results, typical absorption ranges for the key functional groups are listed below.

**Expected Infrared Absorption Bands** 



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
3450-3250	N-H	Symmetric and Asymmetric Stretch
3100-3000	C-H (Aromatic)	Stretch
2950-2850	C-H (Aliphatic)	Stretch
1620-1580	C=C (Aromatic)	Stretch
1620-1550	N-H	Bend
1340-1250	C-N	Stretch
850-750	C-H (Aromatic)	Out-of-plane Bend

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Benzylaniline** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are typically required.



 Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

#### **IR Spectroscopy Protocol (KBr Pellet Method)**

- Sample Preparation: Grind a small amount (1-2 mg) of **4-Benzylaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[3] Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Background Correction: Acquire a background spectrum of the empty sample holder or a
  pure KBr pellet and subtract it from the sample spectrum to remove atmospheric and
  instrumental interferences.

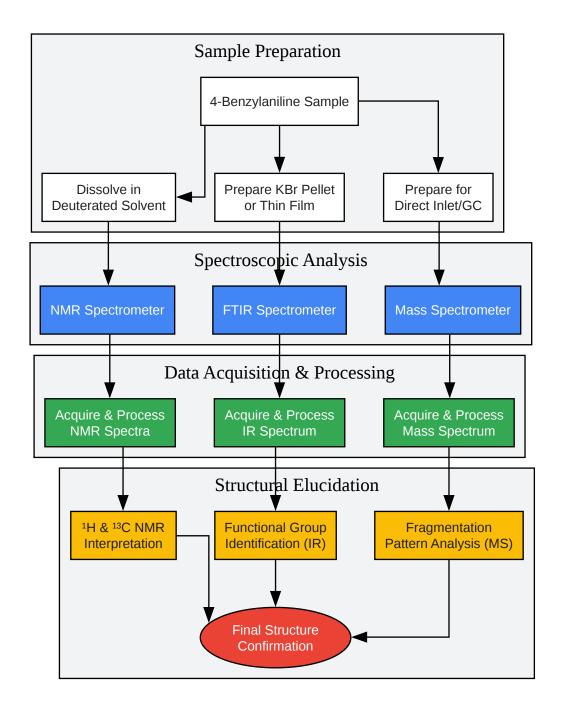
#### **Mass Spectrometry Protocol (Electron Ionization)**

- Sample Introduction: Introduce a small amount of the **4-Benzylaniline** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.[4]
- Ionization: In the ion source, the sample is vaporized and bombarded with a beam of highenergy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[4]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
   [4]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.[4]

#### Visualized Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Benzylaniline**.



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Caption: Workflow for Spectroscopic Analysis of **4-Benzylaniline**.



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#### References

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